molecular formula C24H24FN3O2 B2848600 N'-(3-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941933-76-2

N'-(3-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2848600
CAS No.: 941933-76-2
M. Wt: 405.473
InChI Key: KIAOCLLHAVETCZ-UHFFFAOYSA-N
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Description

N'-(3-Fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • 3-Fluorophenyl group: Fluorine substitution often improves metabolic stability and modulates electronic properties, influencing receptor affinity .
  • Naphthalen-1-yl group: The fused aromatic system may enhance hydrophobic interactions, with the 1-position substitution offering distinct steric and electronic effects compared to naphthalen-2-yl derivatives .
  • Pyrrolidin-1-yl ethyl moiety: The pyrrolidine ring contributes to conformational rigidity and may influence bioavailability via interactions with transporters or enzymes .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-18-9-6-10-19(15-18)27-24(30)23(29)26-16-22(28-13-3-4-14-28)21-12-5-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOCLLHAVETCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

  • Key similarities : Naphthalene ring (position 2 vs. 1 in the target), amide linkage.
  • Key differences : Methoxy group at naphthalene-6 position vs. unsubstituted naphthalene-1-yl; chlorophenethyl vs. fluorophenyl-pyrrolidinyl-ethyl.
  • Implications : The 6-methoxy group in may enhance solubility but reduce hydrophobic binding. Positional isomerism (naphthalen-1-yl vs. 2-yl) could alter π-π stacking interactions in target binding .

b) 2-Amino-4-(3-Fluorophenyl)-6-(Naphthalen-1-yl)pyridine-3-carbonitrile

  • Key similarities : 3-Fluorophenyl and naphthalen-1-yl substituents.
  • Key differences : Pyridine-carbonitrile core vs. ethanediamide linker; absence of pyrrolidine.
  • Implications: The pyridine core in facilitates hydrogen bonding (via amino and nitrile groups), whereas the ethanediamide linker in the target compound may enable chelation or additional hydrogen-bonding interactions.

Analogues with Pyrrolidine/Piperidine Moieties

a) N-(2-(Pyrrolidin-1-yl)ethyl)-3-(Morpholinomethyl)-4-Hydroxyquinoline-2-Carboxamide

  • Key similarities : Pyrrolidinyl-ethyl group.
  • Key differences: Quinoline-carboxamide core vs. ethanediamide; morpholine substituent.
  • Implications: The morpholine group in may enhance solubility, while the quinoline core could confer fluorescence properties useful in imaging. The target’s pyrrolidine-ethyl group may similarly improve blood-brain barrier penetration .

b) N-((1-(((R)-5-Acetamido-5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide

  • Key similarities : Piperidine/ethylamine backbone.
  • Key differences : Tetrahydronaphthalene vs. fully aromatic naphthalene; acetamide vs. ethanediamide.
  • Implications : Partial saturation of the naphthalene ring () may reduce planarity and alter binding to flat hydrophobic pockets compared to the fully aromatic target compound .

Fluorophenyl-Containing Analogues

a) (E)-N-(2-(3-Fluorostyryl)phenyl)acetamide

  • Key similarities : 3-Fluorophenyl group.
  • Key differences : Styryl-acetamide vs. ethanediamide-naphthalene-pyrrolidine.
  • Both compounds may exploit fluorine’s electron-withdrawing effects for enhanced binding .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of N'-(3-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves sequential amidation and coupling reactions. Key steps include:

  • Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates (e.g., naphthalene-pyrrolidine precursors) .
  • Reaction monitoring : Employ TLC (silica gel 60 F254) and LC-MS to track reaction progress and confirm intermediate structures .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency, while temperature control (0–25°C) minimizes side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the pyrrolidine and naphthalene moieties .
  • NMR spectroscopy : Assign peaks for fluorine (¹⁹F NMR, δ -110 to -120 ppm for 3-fluorophenyl) and amide protons (¹H NMR, δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~470–480 Da) .

Q. What preliminary assays are recommended to screen for bioactivity?

  • Methodological Answer : Prioritize target-agnostic assays:

  • Antimicrobial screening : Use microdilution assays (MIC against S. aureus and E. coli) with compound concentrations 1–100 µM .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values and selectivity indices .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) to confirm IC₅₀ consistency .
  • Membrane permeability assessment : Use Caco-2 monolayers or PAMPA assays to evaluate if bioavailability differences explain model discrepancies .
  • Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the fluorophenyl and pyrrolidine motifs .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility in aqueous environments .
  • QSAR modeling : Train models with PubChem bioactivity data to correlate substituent effects (e.g., fluorine position) with potency .

Q. How can enantiomeric purity impact pharmacological outcomes, and what analytical methods ensure stereochemical control?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers; validate with circular dichroism (CD) spectroscopy .
  • Pharmacological impact : Compare enantiomers in in vivo models (e.g., rodent PK/PD studies) to identify stereospecific effects on bioavailability or toxicity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Optimize continuous-flow amidation steps to reduce reaction times and improve yield reproducibility .
  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale coupling reactions .

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